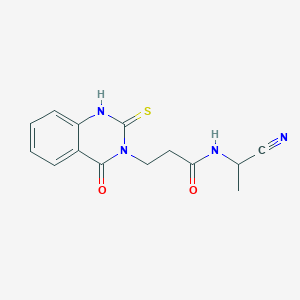
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and various industrial processes. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
Thiophene derivatives are known to exhibit a range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
-
Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the oxadiazole ring.
-
Attachment of the Phenyl Group: : The oxadiazole intermediate can be further reacted with a benzyl halide under basic conditions to introduce the phenyl group. Common bases used include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Formation of the Carboxamide Group: : The final step involves the reaction of the intermediate with thiophene-3-carboxylic acid chloride in the presence of a base like triethylamine (Et₃N) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiophene rings in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
-
Reduction: : The oxadiazole ring can be reduced under catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C) to yield the corresponding amine derivatives.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon, hydrogen gas.
Substitution Reagents: Nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and materials for electronic applications due to the conductive properties of the thiophene rings .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the oxadiazole ring, resulting in different biological activity.
1,2,4-Oxadiazole derivatives: May have different substituents on the oxadiazole ring, altering their chemical and biological properties.
Benzoxazole derivatives: Contain an oxygen atom in place of sulfur, leading to different electronic properties.
Uniqueness
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is unique due to the combination of the thiophene and oxadiazole rings, which confer a distinct set of chemical reactivities and biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-18(13-7-9-24-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-23-16)15-6-3-8-25-15/h1-9,11H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQLIXGYAKYIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)
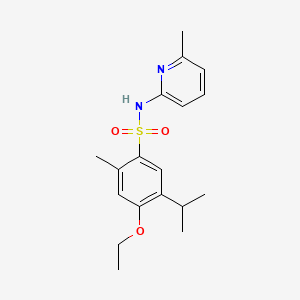
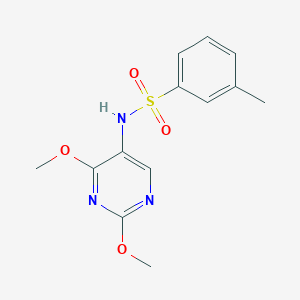
![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B3019611.png)
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3019612.png)
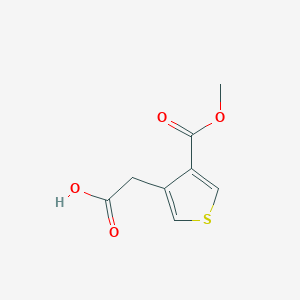
![tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B3019614.png)

![3-(3-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3019618.png)
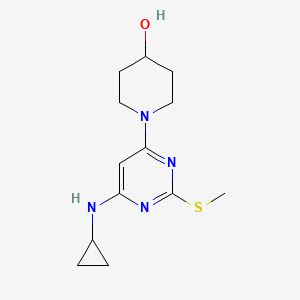
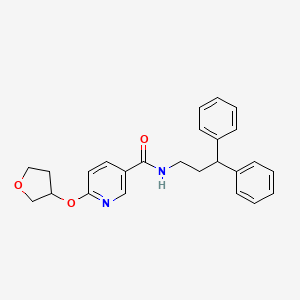
![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)
![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)
